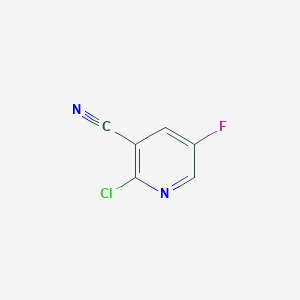

2-Chloro-5-fluoronicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZTZVHVGYOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630642 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791644-48-9 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoronicotinonitrile is a halogenated pyridine derivative that has emerged as a versatile building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of a chloro, fluoro, and cyano group on the pyridine ring, make it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside detailed protocols for its synthesis, handling, and its applications in drug discovery.

Molecular Structure and Properties

The structural attributes of this compound dictate its reactivity and physical characteristics. The electron-withdrawing nature of the chlorine, fluorine, and nitrile substituents significantly influences the electron density of the pyridine ring, rendering it susceptible to specific chemical transformations.

Chemical Structure:

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Stability

This compound is generally stable under standard laboratory conditions. However, it should be protected from strong oxidizing agents and stored in a cool, dry place under an inert atmosphere to prevent degradation. [1]Information on its thermal decomposition suggests that, like other halogenated organic compounds, it may release toxic fumes of hydrogen chloride, hydrogen fluoride, and nitrogen oxides upon heating to decomposition.

Synthesis Protocol

The synthesis of this compound is typically achieved from 2-chloro-5-fluoronicotinaldehyde. A reliable two-step procedure is outlined below. [1] Step 1: Formation of the Oxime Intermediate

-

To a solution of hydroxylamine hydrochloride (5.902 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol) in ethanol (10 mL) in one portion at room temperature.

-

A white solid will precipitate. Stir the suspension at room temperature for 1 hour.

-

Add water (10 mL) to the reaction mixture.

-

Filter the white solid to isolate the intermediate oxime.

Step 2: Dehydration to the Nitrile

-

Suspend the oxime intermediate from Step 1 in dichloromethane (15 mL) under a nitrogen atmosphere.

-

Add 1,1'-carbonyldiimidazole (6.438 mmol). The suspension should become a clear solution.

-

Heat the reaction mixture at reflux for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography (e.g., using a mixture of hexanes and ethyl acetate) to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds. [2][3]Its trifunctional nature allows for sequential and regioselective modifications, enabling the construction of complex heterocyclic scaffolds present in many drug candidates.

While specific drug names containing this exact fragment are not always publicly disclosed in early-stage research, the importance of halogenated pyridines in medicinal chemistry is well-documented. These motifs are found in drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The strategic placement of chloro and fluoro substituents can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

This compound is a halogenated organic compound and should be disposed of as hazardous waste. [4][5][6]

-

Waste Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.

-

Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility. [7]This process is designed to break down the compound into less harmful substances under controlled conditions.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the field of drug discovery and development. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal chemists. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate this versatile building block into their synthetic strategies.

References

- Hazardous Waste Segregation. (n.d.).

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- EPA. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

-

ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.).

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 4. bucknell.edu [bucknell.edu]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. 7.2 Organic Solvents [ehs.cornell.edu]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Introduction: A Scientist's Perspective on 2-Chloro-5-fluoronicotinonitrile

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluoronicotinonitrile

This compound (CAS No. 791644-48-9) is a halogenated pyridine derivative that serves as a valuable building block in modern medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the chloro, fluoro, and cyano functional groups, make it an attractive synthon for creating complex molecular architectures. For researchers in drug development, such intermediates are the starting point for novel therapeutics. However, the same reactivity that makes this compound useful necessitates a thorough understanding of its potential hazards.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, application-focused perspective on safety. As scientists, our goal is not merely to follow rules but to understand the principles behind them. This document is structured to provide that understanding, ensuring that both the integrity of your research and your personal safety are maintained at the highest standard.

Hazard Identification and Risk Profile

The cornerstone of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with a clear primary hazard.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[2]

-

Hazard Statement: H302 - Harmful if swallowed.[2]

This classification indicates that the compound poses a significant risk of acute toxicity if ingested. While the H302 statement is the most consistently reported hazard, data for the closely related isomer, 6-Chloro-5-fluoronicotinonitrile, suggests potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Given the structural similarities, a prudent scientist should adopt a cautious approach and assume this compound may present similar risks.

Table 1: Core Chemical and Safety Identifiers

| Property | Value | Source |

| CAS Number | 791644-48-9 | [2] |

| Molecular Formula | C₆H₂ClFN₂ | [2] |

| Molecular Weight | 156.55 g/mol | [2] |

| Physical Form | Solid | |

| Primary Hazard | H302: Harmful if swallowed | |

| InChI Key | SUBZTZVHVGYOPM-UHFFFAOYSA-N |

Proactive Risk Mitigation: Engineering and Administrative Controls

Understanding the hazards is the first step; implementing robust controls is the critical follow-through. The following protocols are designed as a self-validating system to minimize exposure and ensure safe handling during routine laboratory operations.

The Primacy of Ventilated Enclosures

All manipulations involving solid this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood.

-

Causality: Although the primary documented hazard is ingestion, the potential for respiratory irritation (as suggested by its isomer) and the risk of inhaling fine powder necessitate this control.[3] A fume hood provides a critical barrier, preventing airborne particles from entering the breathing zone of the researcher and the general laboratory environment.

Storage and Stability: Preserving Compound Integrity

Proper storage is essential not only for safety but also for ensuring the chemical's purity and reactivity for downstream applications.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2]

-

Causality: Substituted pyridines can be sensitive to atmospheric moisture and oxygen. Storing the compound under these conditions prevents potential degradation, hydrolysis of the nitrile group, or other side reactions that could compromise experimental results and potentially create unknown, more hazardous byproducts. The refrigerated temperature slows down any potential decomposition pathways.

Diagram 1: Workflow for Safe Handling

This diagram outlines the mandatory decision-making and operational flow for any researcher working with this compound.

Caption: Logical workflow from preparation to post-experiment cleanup.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory to protect against accidental contact. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[2]

Protocol 3.1: PPE Selection and Use

-

Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times. Standard safety glasses do not provide adequate protection from splashes or airborne powder.

-

Hand Protection: Wear nitrile gloves as a minimum standard. Inspect gloves for any signs of degradation or puncture before use. For prolonged work or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves.

-

Body Protection: A full-length laboratory coat must be worn and buttoned. Ensure the material is appropriate for the chemicals being used.

-

Respiratory Protection: For situations with a high potential for aerosolization and where a fume hood is not feasible, a respirator may be required. Consult with your institution's environmental health and safety (EHS) department for proper selection and fit-testing.

Emergency Protocols: A Systematic Response

In the event of an exposure or spill, a calm and systematic response is critical. All personnel should be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.

Protocol 4.1: First-Aid Measures

-

If Swallowed (Ingestion):

-

If on Skin (Dermal Contact):

-

Immediately remove all contaminated clothing.

-

Wash the affected area with plenty of soap and water for at least 15 minutes.[4]

-

If skin irritation occurs or persists, seek medical attention.

-

-

If in Eyes (Ocular Contact):

-

If Inhaled:

-

Move the person to fresh air and keep them in a position comfortable for breathing.[4]

-

If the person feels unwell or has difficulty breathing, call for medical assistance.

-

Protocol 4.2: Accidental Release (Spill) Measures

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust. Use a moistened cloth or paper towel to wipe up any remaining residue. Do not use dry sweeping methods.

-

Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Diagram 2: Emergency Response Decision Tree

Sources

A Technical Guide to the Solubility of 2-Chloro-5-fluoronicotinonitrile in Organic Solvents for Pharmaceutical Research

Abstract

2-Chloro-5-fluoronicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into solvent selection and a robust methodology for solubility determination.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₆H₂ClFN₂, is a halogenated pyridine derivative.[2] Its structure, featuring a pyridine ring substituted with chloro, fluoro, and cyano groups, makes it a versatile intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.[1] The precise control over its dissolution in various organic media is paramount for efficient and scalable synthetic processes. Understanding the solubility profile of this compound is not merely an academic exercise but a fundamental necessity for process optimization and the successful development of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first consider its inherent physicochemical properties. These properties dictate its interaction with different solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClFN₂ | [2] |

| Molecular Weight | 156.55 g/mol | [2] |

| Physical Form | Solid, white to off-white powder or crystals | [3] |

| IUPAC Name | This compound |

The presence of a polar nitrile group and electronegative halogen atoms (chlorine and fluorine) on the aromatic pyridine ring suggests that this compound possesses a moderate to high degree of polarity. This structural feature is a key determinant of its solubility behavior.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the polar nature of this compound, it is anticipated to exhibit greater solubility in polar organic solvents.

Solvent Classes to Consider for Solubility Screening:

-

Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol, isopropanol), can engage in hydrogen bonding and are generally effective at solvating polar molecules. The nitrogen atom in the pyridine ring and the nitrile group of the target compound can act as hydrogen bond acceptors.

-

Aprotic Polar Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but do not have a hydrogen atom directly bonded to an electronegative atom. Their polarity arises from large dipole moments, making them good candidates for dissolving polar compounds.

-

Chlorinated Solvents: Dichloromethane and chloroform are relatively polar and are often used as reaction solvents for similar compounds, suggesting potential solubility.[5]

-

Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) have moderate polarity and can also be considered.

-

Aromatic Hydrocarbons: Toluene and xylene are generally non-polar and are expected to be poor solvents for this compound at room temperature, although solubility may increase with temperature.

-

Aliphatic Hydrocarbons: Non-polar solvents like hexane and heptane are unlikely to be effective solvents for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, field-proven protocol for the quantitative determination of the solubility of this compound in various organic solvents using the equilibrium solubility method. This method is reliable and provides accurate solubility data at a given temperature.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other suitable units.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Using the calibration curve, calculate the concentration of this compound in the saturated solution. This will give the solubility value.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Trends and Discussion

Based on the molecular structure, a qualitative solubility trend can be predicted. The actual quantitative data obtained from the experimental protocol described above should be compiled into a table for easy comparison.

Predicted Solubility Trend:

DMSO > DMF > Methanol > Ethanol > Acetone > Acetonitrile > Dichloromethane > THF > Toluene > Hexane

This trend is based on the polarity and hydrogen bonding capabilities of the solvents. Solvents like DMSO and DMF are highly polar and are expected to be excellent solvents. Alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution. The solubility is expected to decrease as the solvent polarity decreases.

Table for Reporting Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine - Scribd. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8 - Sigma-Aldrich. (n.d.).

- This compound | 791644-48-9 - ChemicalBook. (2025, July 24).

- 2-CHLORO-5-FLUORONICOTINI... - ChemBK. (2024, April 9).

- 791644-48-9|this compound|BLD Pharm. (n.d.).

- 1020253-14-8|6-Chloro-5-fluoronicotinonitrile - Ambeed.com. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- 6-Chloro-5-fluoronicotinonitrile | 1020253-14-8 - Sigma-Aldrich. (n.d.).

- 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem. (n.d.).

- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025, February 27).

- This compound | 791644-48-9 - Sigma-Aldrich. (n.d.).

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

- 1020253-14-8 | 6-Chloro-5-fluoronicotinonitrile | ChemScene. (n.d.).

- Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) - EvitaChem. (n.d.).

- 38186-88-8|2-Chloro-5-fluoronicotinic acid|BLD Pharm. (n.d.).

Sources

A Technical Guide to the Potential Biological Activities of 2-Chloro-5-fluoronicotinonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic use of halogenation has become a cornerstone of modern drug design. The introduction of fluorine and chlorine atoms into heterocyclic scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The nicotinonitrile framework, a nitrogen-containing aromatic ring, serves as a versatile and privileged structure in this regard.

This guide focuses on derivatives of 2-Chloro-5-fluoronicotinonitrile, a key synthetic intermediate whose unique electronic and structural features make it an attractive starting point for the development of novel therapeutic agents.[1][2] While research into this specific scaffold is evolving, significant insights can be drawn from studies on closely related fluorinated nicotinonitriles and analogous chlorinated heterocyclic systems. This whitepaper will synthesize the available data to provide a comprehensive overview of the demonstrated antimicrobial activities and the inferred anticancer potential of these compounds, grounded in mechanistic insights and structure-activity relationships.

Section 1: Potent Antimicrobial Activity of Fluorinated Nicotinonitrile Derivatives

One of the most well-documented therapeutic applications for derivatives of this compound is in the field of antimicrobial agents. Research has demonstrated that by elaborating on this core structure, it is possible to generate compounds with significant antibacterial and, most notably, outstanding antifungal properties.[3][4]

Mechanism of Action: A Dual-Inhibitor Approach

A key finding is that certain derivatives, particularly fused pyrido[2,3-d]pyrimidines synthesized from fluorinated nicotinonitriles, function as dual inhibitors of essential microbial enzymes.[3][5] This multi-targeted approach is a highly sought-after strategy in combating drug resistance.

-

Bacterial DNA Gyrase Inhibition : In bacteria, DNA gyrase (a type II topoisomerase) is crucial for managing DNA supercoiling during replication and transcription. It is a well-validated target for quinolone antibiotics. Potent derivatives have been shown to inhibit both the Gyrase A (cleavage-ligation) and Gyrase B (ATP-binding) subunits.[3][5]

-

Fungal 14α-Demethylase Inhibition : In fungi, the enzyme lanosterol 14α-demethylase is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining fungal cell membrane integrity. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane function, resulting in fungal cell death.[3][5]

Caption: Plausible anticancer mechanisms for nicotinonitrile derivatives.

Inferred Structure-Activity Relationship (SAR)

By synthesizing data from related anticancer compounds, several key SAR points can be inferred for the this compound scaffold: [6]

-

2-Chloro Substitution : The chlorine atom at the 2-position is critical. It acts as a good leaving group for nucleophilic substitution, allowing for the synthesis of diverse derivatives, and its electronic properties can be crucial for target binding.

-

5-Fluoro Substitution : The fluorine atom at the 5-position can enhance binding affinity through hydrogen bonding or favorable electrostatic interactions. It is also known to block metabolic oxidation at that position, increasing the compound's biological half-life. [7]* Substitutions at other positions : The cyano group (or modifications thereof) and substitutions at other positions on the pyridine ring will be critical for modulating potency, selectivity, and pharmacokinetic properties.

Table 3: Antiproliferative Activity of Structurally Related Heterocyclic Compounds

| Compound Class | Modification | Cell Line | Biological Activity (IC50/GI50, µM) |

|---|---|---|---|

| 2-Phenylacrylonitrile | 3,4,5-trimethoxy & triazole | HCT116 (Colon) | 0.0059 |

| 2-Phenylacrylonitrile | 3,4,5-trimethoxy & triazole | BEL-7402 (Liver) | 0.0078 |

| Thiazolidinone Hybrid | Carboxylic acid residue | MOLT-4 (Leukemia) | 1.57 (GI50) |

| 2-Chloro-quinoline | 5,6-dimethyl benzimidazole | HepG2 (Liver) | 7.54 |

This table provides benchmark activity data from related scaffolds to guide future screening efforts.[6][8][9]

Section 3: Experimental Protocols

To facilitate further research in this area, this section provides standardized, replicable protocols for the synthesis and biological evaluation of these derivatives.

Protocol 3.1: General Synthesis Workflow

The synthesis of biologically active derivatives often begins with the this compound core, followed by nucleophilic substitution or condensation reactions to build more complex structures like the pyrido[2,3-d]pyrimidines.

Caption: Generalized synthetic workflow for derivatives.

Step-by-Step Methodology:

-

Starting Material : Begin with this compound.

-

Amine Formation : React the starting material with a suitable amine or amidine (e.g., guanidine nitrate) in the presence of a base (e.g., potassium carbonate) in a polar solvent like DMF. Heat the reaction mixture to facilitate the substitution of the chlorine atom.

-

Cyclization : Introduce a second reagent (e.g., diethyl malonate) to induce cyclization, forming the fused pyrimidine ring. This step often requires elevated temperatures.

-

Purification : After the reaction is complete, cool the mixture, precipitate the product with water, and collect it via filtration. Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale : This protocol provides a robust and high-throughput method to screen compounds for cytotoxic effects against a panel of cancer cell lines. The principle relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [6]During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [6]6. Absorbance Measurement : Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with demonstrated, potent antimicrobial activity. Their ability to act as dual inhibitors of DNA gyrase and 14α-demethylase provides a powerful strategy for developing novel antifungal and antibacterial agents with a reduced risk of resistance. Furthermore, compelling evidence from structurally analogous molecules strongly suggests a high potential for anticancer activity, likely through mechanisms such as tubulin polymerization inhibition and the induction of apoptosis.

Future research should focus on the synthesis and screening of a dedicated library of this compound derivatives against a broad panel of cancer cell lines. Elucidating their specific molecular targets within cancer cells and optimizing their ADME (absorption, distribution, metabolism, and excretion) properties will be critical steps in translating this scaffold from a promising chemical entity into a clinically valuable therapeutic agent.

References

-

ResearchGate. (2025). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]

-

PubMed. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]

-

ResearchGate. (2025). (PDF) Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. [Link]

-

ResearchGate. (2025). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. [Link]

-

ResearchGate. (2025). (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2. [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

-

MDPI. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. [Link]

-

National Institutes of Health (NIH). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. [Link]

-

National Institutes of Health (NIH). (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 791644-48-9|this compound|BLD Pharm [bldpharm.com]

- 3. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-5-fluoronicotinonitrile and its Analogs: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and nitrile groups into heterocyclic scaffolds has proven to be a powerful approach for modulating physicochemical properties and enhancing biological activity. Among the myriad of building blocks available to the discerning chemist, 2-Chloro-5-fluoronicotinonitrile has emerged as a particularly valuable and versatile intermediate. Its unique electronic and steric attributes, arising from the interplay of the chloro, fluoro, and cyano functionalities on the pyridine ring, render it a highly reactive and adaptable platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Profile: this compound

Chemical Structure and Properties

| Property | Value |

| CAS Number | 791644-48-9 |

| Molecular Formula | C₆H₂ClFN₂[1] |

| Molecular Weight | 156.54 g/mol [1] |

| Appearance | White to off-white powder or crystals |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.49 (d, J = 3.0 Hz, 1H), 7.75 (dd, J = 6.8, 3.0 Hz, 1H).[1]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.82 (d, 1H), 8.66 (dd, 1H).[1]

The presence of the electron-withdrawing fluorine and cyano groups, coupled with the reactive chlorine atom at the 2-position, makes this molecule a prime candidate for a variety of chemical transformations.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is paramount to its utility. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Method 1: From 2-Chloro-5-fluoronicotinaldehyde

A common and effective laboratory-scale synthesis commences with 2-chloro-5-fluoronicotinaldehyde.[1] This two-step process involves the formation of an oxime intermediate, followed by dehydration to yield the desired nitrile.

Experimental Protocol:

Step 1: Formation of 2-Chloro-5-fluoronicotinaldehyde Oxime

-

To a solution of hydroxylamine hydrochloride (1.1 equivalents) in a mixture of water and ethanol, add a solution of 2-chloro-5-fluoronicotinaldehyde (1.0 equivalent) in ethanol in one portion at room temperature.

-

Stir the mixture at room temperature for 1 hour, during which a white solid will precipitate.

-

Add water to the reaction mixture to ensure complete precipitation.

-

Filter the white solid and wash with water to obtain the intermediate oxime.

Step 2: Dehydration to this compound

-

Suspend the obtained oxime in dichloromethane under a nitrogen atmosphere.

-

Add 1,1'-carbonyldiimidazole (1.2 equivalents) to the suspension. The mixture should become a clear solution.

-

Heat the reaction mixture at reflux for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.[1]

This method is reliable and typically provides high yields (around 89-90%).[1]

Method 2: From 2,6-Dichloro-5-fluoronicotinic Acid Derivatives

For larger-scale syntheses, a route starting from derivatives of 2,6-dichloro-5-fluoronicotinic acid can be advantageous. This approach involves the selective dechlorination at the 6-position.

Illustrative Workflow:

Caption: Synthesis of this compound from a 2,6-dihalo precursor.

This pathway offers a scalable alternative, though it requires careful control of the selective dechlorination step to achieve high yields.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the three electron-withdrawing substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, especially with the ortho and para directing effects of the cyano and fluoro groups, facilitates the attack of nucleophiles at the C2 position. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on this compound.

This reactivity is the cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functionalities at the 2-position, including amines, alcohols, and thiols.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds, further expanding the diversity of accessible analogs. The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation (in the case of Suzuki-Miyaura) or migratory insertion, and concluding with reductive elimination to regenerate the active catalyst and yield the coupled product. The choice of ligands, base, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations.

Analogs of this compound and Their Applications

The true value of this compound lies in its role as a scaffold for the generation of a multitude of analogs with diverse biological activities.

Modifications at the 2-Position

The most common modification involves the displacement of the 2-chloro group with various nucleophiles.

-

2-Amino Analogs: Reaction with primary or secondary amines yields 2-amino-5-fluoronicotinonitrile derivatives. These compounds have shown promise as kinase inhibitors and are being investigated for their anticancer properties.

-

2-Alkoxy/Aryloxy Analogs: Displacement with alcohols or phenols leads to the formation of ether linkages.

-

2-Thioether Analogs: Reaction with thiols provides access to a range of thioether derivatives.

Modifications at Other Positions

While the 2-position is the most readily functionalized, modifications at other positions can also be achieved, often through multi-step synthetic sequences. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Applications in Drug Discovery

The nicotinonitrile scaffold is a well-established pharmacophore found in several approved drugs. Analogs of this compound are actively being explored in various therapeutic areas:

-

Oncology: As a scaffold for the development of kinase inhibitors, targeting enzymes that are often dysregulated in cancer. The fluorinated pyridine core can enhance binding affinity and metabolic stability.

-

Infectious Diseases: Derivatives have been synthesized and evaluated for their antiviral and antibacterial activities.

-

Inflammatory Diseases: Certain nicotinonitrile derivatives have shown potential as anti-inflammatory agents.

Table of Representative Analogs and their Biological Activities

| Analog Structure | Modification | Target/Application Area | Reported Activity (IC₅₀/EC₅₀) |

| 2-Anilino-5-fluoronicotinonitrile | Nucleophilic substitution with aniline | Kinase Inhibition (Anticancer) | Varies with aniline substitution |

| 2-Morpholino-5-fluoronicotinonitrile | Nucleophilic substitution with morpholine | CNS disorders, Anticancer | - |

| 2-(Pyrazol-1-yl)-5-fluoronicotinonitrile | Nucleophilic substitution with pyrazole | Kinase Inhibition (Anticancer) | - |

| 6-Aryl-2-chloro-5-fluoronicotinonitrile | Suzuki coupling at the 6-position (from a di-halo precursor) | Agrochemicals, Pharmaceuticals | - |

Note: Specific IC₅₀/EC₅₀ values are often proprietary or found in specific research articles and patents.

Applications in Agrochemicals

The unique substitution pattern of this compound and its derivatives also makes them attractive for the development of new agrochemicals. For instance, certain nicotinonitrile derivatives have demonstrated molluscicidal activity against land snails. The introduction of the fluoro and chloro groups can influence the compound's uptake, transport, and metabolic stability in target pests.

Conclusion: A Scaffold with Enduring Promise

This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the beneficial properties imparted by its substituents, has solidified its position as a key building block in the synthesis of novel compounds with significant potential in both medicine and agriculture. The continued exploration of its reactivity and the systematic development of its analogs are poised to unlock new therapeutic and crop protection agents. This guide has provided a comprehensive overview of the current state of knowledge, offering a foundation for researchers to harness the full potential of this remarkable scaffold in their own discovery and development endeavors.

References

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Retrieved January 6, 2026, from [Link]

-

PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved January 6, 2026, from [Link]

-

MDPI. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved January 6, 2026, from [Link]

-

PubMed. (2010). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved January 6, 2026, from [Link]

-

Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Common fluorine-containing building blocks. Retrieved January 6, 2026, from [Link]

Sources

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 2-Chloro-5-fluoronicotinonitrile

For the modern medicinal chemist, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. The intricate dance of potency, selectivity, and pharmacokinetic properties is often dictated by the subtle interplay of functional groups on a core scaffold. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-fluoronicotinonitrile has emerged as a particularly valuable synthon, offering a unique combination of reactivity and structural features that are highly sought after in drug design, especially in the realm of kinase inhibitors.

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of properties to offer insights into its practical application, the rationale behind its use in complex synthetic pathways, and a validated protocol for its deployment in a key cross-coupling reaction.

Core Chemical Identity and Registry Information

Precise identification of chemical entities is the bedrock of reproducible scientific research and regulatory compliance. This compound is registered under several international systems, ensuring its unambiguous identification across global databases and supply chains.

| Registry Name | Identifier | Source |

| Chemical Abstracts Service (CAS) Number | 791644-48-9 | Chemical Abstracts Service |

| PubChem Compound Identification (CID) | 23110851 | National Center for Biotechnology Information[1][2][3] |

| MDL Number | MFCD15526908 | MDL Information Systems, Inc.[4][5] |

| EINECS (European Inventory of Existing Commercial Chemical Substances) Number | Not Assigned | European Chemicals Agency |

It is important to note that this compound does not have an EINECS number. This is indicative of its status as a relatively novel compound primarily utilized in research and development rather than large-scale industrial applications, and its absence from the pre-1981 inventory of chemicals in the European Union.

The Strategic Advantage in Drug Discovery: A Chemist's Perspective

The utility of this compound in drug discovery is not accidental; it is a direct consequence of the specific arrangement of its functional groups. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The substituents on this particular derivative offer a trifecta of advantages:

-

The Cyano Group (Nitrile): This versatile functional group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a synthetic handle for conversion into other functionalities such as amines, carboxylic acids, or tetrazoles. In many kinase inhibitors, the nitrile group is crucial for binding to the hinge region of the enzyme's active site.

-

The Chlorine Atom: Positioned at the 2-position of the pyridine ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, it is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

-

The Fluorine Atom: The strong electron-withdrawing nature of the fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, influencing its pKa and the reactivity of the other positions. From a drug design perspective, fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable interactions with the target protein, and modulate the lipophilicity of the final compound.

This strategic combination of a versatile binding element and two distinct reactive sites for diversification makes this compound a powerful building block for constructing complex molecules with therapeutic potential, particularly in the development of inhibitors for protein kinases, which are crucial targets in oncology and immunology.[6][7][8]

Synthesis and Derivatization: A Logical Workflow

The primary value of this compound lies in its role as a reactant for building more complex molecules. A common and powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.[9][10][11] This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.

Below is a logical workflow illustrating the use of this compound in a Suzuki-Miyaura coupling to generate a biaryl compound, a common motif in kinase inhibitors.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Objective: To synthesize a 5-fluoro-2-aryl-nicotinonitrile derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 - 0.05 eq)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 - 3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Rationale: Using a flame-dried flask and anhydrous reagents minimizes water content that can lead to side reactions, such as protodeboronation of the boronic acid. Potassium carbonate is a mild base sufficient to activate the boronic acid for transmetalation without promoting significant hydrolysis of the nitrile group.

-

-

Inerting the Atmosphere:

-

Evacuate and backfill the flask with nitrogen or argon gas three times. Maintain a positive pressure of inert gas throughout the reaction.

-

Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures a complete catalytic cycle.

-

-

Addition of Catalyst and Solvents:

-

Under the inert atmosphere, add the Pd(dppf)Cl2 catalyst.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Rationale: Pd(dppf)Cl2 is a robust and reliable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric and electronic properties for efficient oxidative addition and reductive elimination. The mixed solvent system of dioxane and water is crucial; dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the water removes dissolved oxygen.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures that the reaction is stopped upon completion, preventing potential degradation of the product with prolonged heating.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous work-up removes the inorganic salts and water-soluble impurities. The brine wash helps to break up any emulsions and further dry the organic layer.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure 5-fluoro-2-aryl-nicotinonitrile.

-

Concluding Remarks for the Practicing Scientist

This compound is more than just another chemical intermediate; it is a testament to the power of strategic functionalization in modern drug discovery. Its carefully orchestrated arrangement of a cyano binder, a chloro coupling handle, and a fluorine modulator provides a robust platform for the efficient synthesis of novel and diverse molecular entities. Understanding the causality behind its reactivity and the protocols for its application, as outlined in this guide, empowers researchers to leverage its full potential in the quest for the next generation of targeted therapeutics. As the landscape of medicinal chemistry continues to evolve, the demand for such versatile and intelligently designed building blocks will undoubtedly continue to grow.

References

-

2-chloro-5-fluoropyridine-3-carbonitrile . PubChem. [Link]

-

Cas no 791644-48-9 (2-chloro-5-fluoropyridine-3-carbonitrile) . Chemical translation. [Link]

-

2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . National Center for Biotechnology Information. [Link]

-

C.I. Acid Violet 48 . PubChem. [Link]

-

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . PubChem. [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- . PubChem. [Link]

-

2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE . INDOFINE Chemical Company, Inc. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors . National Center for Biotechnology Information. [Link]

-

Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles . PubMed. [Link]

-

2-Chloro-5-fluoropyridine-3-carboxamide . PubChem. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation . National Center for Biotechnology Information. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Center for Biotechnology Information. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 791644-48-9(2-chloro-5-fluoropyridine-3-carbonitrile) | Kuujia.com [ko.kuujia.com]

- 3. 791644-48-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 791644-48-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE | 791644-48-9 | INDOFINE Chemical Company [indofinechemical.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-5-fluoronicotinonitrile: Boiling and Melting Point Determination

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Chloro-5-fluoronicotinonitrile in Modern Drug Discovery

This compound is a halogenated pyridine derivative that has emerged as a key building block in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring a chloro, a fluoro, and a nitrile group on the pyridine ring, offers medicinal chemists a versatile scaffold for the development of novel therapeutics. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to nucleophilic substitution, while the nitrile group can be readily transformed into other functional groups, such as amines and carboxylic acids. A thorough understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its effective utilization in synthetic chemistry, process development, and quality control. This guide provides a comprehensive overview of the available data, a discussion of the underlying principles governing these properties, and detailed, field-proven protocols for their experimental determination.

Physicochemical Properties of this compound: A Case of Data Scarcity and Scientific Inference

In the absence of direct experimental values, we can draw inferences from the properties of structurally related compounds to estimate the expected range for the melting and boiling points of this compound.

| Compound Name | Molecular Structure | Melting Point (°C) | Boiling Point (°C) | Source |

| This compound | C₆H₂ClFN₂ | Data not available | Data not available | |

| 2-Chloro-5-fluoronicotinic acid | C₆H₃ClFNO₂ | 141 - 142 | 297.0 ± 35.0 (Predicted) | [3] |

| 2-Chloro-5-fluoropyrimidine | C₄H₂ClFN₂ | Not Applicable (Liquid) | 172 - 174 | [4] |

The significant increase in both melting and predicted boiling points from the pyrimidine to the nicotinic acid derivative suggests that the nitrile group in this compound will also substantially elevate these properties compared to a simple halogenated pyridine. The strong dipole moment of the nitrile group and its contribution to crystal lattice stability are key factors.

Expertise in Action: Deconstructing the Factors Influencing Melting and Boiling Points

As a Senior Application Scientist, it is crucial to move beyond mere data points and understand the molecular forces at play. The melting and boiling points of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.

Intermolecular Forces at Play:

-

Dipole-Dipole Interactions: The this compound molecule possesses a significant net dipole moment due to the presence of highly electronegative fluorine and chlorine atoms, as well as the strongly polarized nitrile group. These permanent dipoles lead to strong electrostatic attractions between adjacent molecules, requiring considerable thermal energy to disrupt.

-

Van der Waals Forces (London Dispersion Forces): These are transient, induced dipoles that exist in all molecules. While individually weak, their cumulative effect, which increases with molecular size and surface area, contributes significantly to the overall intermolecular attraction.

-

Molecular Symmetry and Crystal Packing: The planarity of the pyridine ring and the linear geometry of the nitrile group allow for efficient packing in the crystal lattice. A more ordered and tightly packed crystal structure generally results in a higher melting point, as more energy is needed to break down the lattice.

The presence of the nitrile group, in particular, is expected to significantly increase both the melting and boiling points compared to a non-nitrile analogue due to its strong dipole and its ability to participate in close packing arrangements.

Trustworthy Protocols: Experimental Determination of Melting and Boiling Points

Given the absence of reported values, the following self-validating experimental protocols are provided for the de novo determination of the melting and boiling points of this compound.

Protocol 1: Melting Point Determination via the Capillary Method

This method relies on the visual observation of the phase transition from solid to liquid for a small sample heated in a capillary tube.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals with a spatula on a watch glass.

-

Capillary Tube Loading: Invert an open-ended capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

-

Melting Point Apparatus (e.g., Mel-Temp): Insert the packed capillary tube into the heating block of the apparatus.

-

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The melting point is reported as this range.

-

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (Micro-Scale)

For determining the boiling point of a small quantity of a high-boiling-point liquid (should this compound be melted), the capillary inversion method is suitable.

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of molten this compound into a small test tube (fusion tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a high-temperature heating bath (e.g., a Thiele tube with appropriate high-boiling silicone oil).

-

Heating and Observation:

-

Heat the bath gradually. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the point at which the bubbling stops and the liquid is drawn back into the capillary tube. The temperature at this moment is the boiling point of the sample.

-

Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion and Forward Outlook

While definitive experimental values for the melting and boiling points of this compound remain to be published, this guide provides a robust framework for their determination. By understanding the interplay of intermolecular forces and employing the detailed protocols herein, researchers can confidently characterize this important synthetic intermediate. The generation and publication of these fundamental data points will be a valuable contribution to the broader scientific community, aiding in the continued development of novel therapeutics derived from this versatile scaffold.

References

Sources

Methodological & Application

Synthesis of 2-Chloro-5-fluoronicotinonitrile: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 2-Chloro-5-fluoronicotinonitrile, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a nitrile group on a pyridine ring, offers multiple reaction sites for further chemical modifications. This versatility makes it an attractive starting material for developing novel therapeutics, including but not limited to kinase inhibitors, and agents targeting central nervous system disorders. The strategic placement of the halogen atoms allows for selective, regiocontrolled reactions, such as nucleophilic aromatic substitution and cross-coupling reactions.[1]

This guide will focus on a robust and high-yielding two-step synthesis protocol starting from 2-chloro-5-fluoronicotinaldehyde. The rationale behind each experimental step will be thoroughly explained to provide a deeper understanding of the chemical transformations involved.

Synthesis Strategy: A Two-Step Conversion

The presented synthesis protocol involves a two-step conversion of 2-chloro-5-fluoronicotinaldehyde to this compound. The overall workflow is depicted in the diagram below.

Figure 1: Overall experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocols

This section provides a step-by-step guide for the synthesis of this compound.

Part 1: Synthesis of the Intermediate Oxime

Rationale: The initial step involves the conversion of the aldehyde group of 2-chloro-5-fluoronicotinaldehyde into an oxime. This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in a protic solvent mixture, such as ethanol and water, to facilitate the dissolution of both the organic substrate and the hydroxylamine hydrochloride salt.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (5.902 mmol, 1.1 eq) in water (7.5 mL).

-

In a separate flask, prepare a solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol, 1.0 eq) in ethanol (10 mL).

-

Add the solution of 2-chloro-5-fluoronicotinaldehyde to the hydroxylamine hydrochloride solution in one portion at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour. The formation of a white solid indicates the precipitation of the oxime intermediate.

-

After 1 hour, add water (10 mL) to the reaction mixture to ensure complete precipitation of the product.

-

Collect the white solid by vacuum filtration and wash with water.

-

Dry the solid to obtain the intermediate oxime, which can be used in the next step without further purification.[2]

Part 2: Dehydration of the Oxime to this compound

Rationale: The second step is the dehydration of the oxime intermediate to the corresponding nitrile. 1,1'-Carbonyldiimidazole (CDI) is an effective and mild dehydrating agent for this transformation. The reaction proceeds via the activation of the oxime's hydroxyl group by CDI, followed by an elimination reaction that forms the nitrile triple bond. Dichloromethane (CH₂Cl₂) is a suitable solvent for this reaction as it is relatively inert and allows for easy workup. The reaction is performed under an inert atmosphere (nitrogen) to prevent the ingress of moisture, which could hydrolyze the CDI.

Experimental Protocol:

-

Suspend the dried oxime intermediate from the previous step in dichloromethane (15 mL) in a reaction flask under a nitrogen atmosphere.

-

Add 1,1'-carbonyldiimidazole (6.438 mmol, 1.2 eq) to the suspension. The mixture should turn into a clear solution.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

The crude residue is then purified by silica gel chromatography.[2]

Reaction Mechanism

The chemical transformations underlying this synthesis are illustrated below.

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details established synthetic routes for the preparation of 2-chloro-5-fluoronicotinonitrile, a key building block in medicinal chemistry and drug development. This document provides an in-depth analysis of various starting materials and synthetic strategies, complete with detailed, step-by-step protocols. The causality behind experimental choices is explained to provide a deeper understanding of the chemical transformations. This guide is intended to serve as a practical resource for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction

This compound is a valuable heterocyclic intermediate widely utilized in the synthesis of a variety of biologically active molecules, including pharmaceutical agents and agrochemicals. The presence of the chloro, fluoro, and cyano functionalities on the pyridine ring offers multiple reaction sites for further chemical modification, making it a versatile scaffold in the design of novel compounds. This document outlines several reliable methods for the synthesis of this important compound, with a focus on starting materials, reaction conditions, and mechanistic considerations.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several different starting materials. The choice of a particular synthetic route may depend on factors such as the availability and cost of the starting materials, desired scale of the reaction, and safety considerations. The most common and well-documented strategies are detailed below.

Route 1: From 2-Chloro-5-fluoronicotinaldehyde

This two-step method involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. This is a high-yielding and straightforward approach.

Reaction Pathway

Caption: Synthesis of this compound from 2-Chloro-5-fluoronicotinaldehyde.

Protocol

Step 1: Preparation of 2-Chloro-5-fluoronicotinaldoxime

-